molecular formula C12H12ClNO2 B2836204 3-(METHYLAMINO)NAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE CAS No. 2108830-93-7

3-(METHYLAMINO)NAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE

Cat. No.: B2836204
CAS No.: 2108830-93-7
M. Wt: 237.68
InChI Key: ZBCNGYHVUNUQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)naphthalene-2-carboxylic acid hydrochloride (CAS Number: 2108830-93-7) is a naphthalene-derived chemical building block with the molecular formula C 12 H 12 ClNO 2 and a molecular weight of 237.68 g/mol . As a functionalized naphthalene, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure incorporates both a carboxylic acid and a methylamino group on the naphthalene ring system, making it a valuable precursor for the development of more complex molecules, such as naphthalenecarboxamides . Naphthalene-based compounds are of significant research interest due to their diverse biological activities. Structurally similar molecules have been identified as inhibitors of specific enzymes, including lactate dehydrogenase (LDH) in parasites and tyrosine-protein phosphatase non-receptor type 1 (PTP1B) . For instance, certain naphthalene-2-carboxylic acid derivatives have been explored as novel lead compounds for designing anti-parasitic agents, highlighting the potential of this chemical scaffold in drug discovery . Other research has focused on naphthalene-2-carboxamides designed to reverse multi-drug resistance (MDR) in cancer cells . Researchers can utilize 3-(Methylamino)naphthalene-2-carboxylic acid hydrochloride as a key synthetic intermediate to generate libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(methylamino)naphthalene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15;/h2-7,13H,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCNGYHVUNUQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=CC=CC=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(METHYLAMINO)NAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE typically involves the reaction of naphthalene derivatives with methylamine under controlled conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(METHYLAMINO)NAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antihistaminic Activity :
    • Research has indicated that derivatives of naphthyl carboxylic acids, including 3-(methylamino)naphthalene-2-carboxylic acid hydrochloride, exhibit antihistaminic properties. These compounds can potentially inhibit histamine release, making them candidates for treating allergic reactions and asthma .
  • Anticancer Potential :
    • The compound's structural similarity to known anticancer agents suggests it may inhibit the growth of certain cancer cell lines. Studies on related naphthyl derivatives have shown promise in targeting hormonal-independent breast cancer cells, indicating a potential pathway for further exploration in cancer therapeutics .
  • Antibacterial Properties :
    • Several studies have reported that naphthalene derivatives possess antibacterial activity. The introduction of a methylamino group can enhance this activity, making these compounds valuable in the development of new antibiotics .

Biological Studies

  • In Vivo Studies :
    • Compounds similar to 3-(methylamino)naphthalene-2-carboxylic acid hydrochloride have been evaluated for their effects on guinea pig trachea, demonstrating significant bronchorelaxant effects. This suggests potential applications in respiratory therapies .
  • Molecular Docking Studies :
    • In silico studies have been employed to predict the binding affinity of these compounds to various biological targets, including histamine receptors. Such computational approaches are crucial for understanding the pharmacokinetics and optimizing the efficacy of new drug candidates .

Material Science Applications

  • Dye and Pigment Development :
    • The vibrant color properties of naphthalene derivatives make them suitable for use as dyes in textiles and other materials. The ability to modify their chemical structure allows for the tuning of color properties and solubility in various solvents.
  • Polymer Chemistry :
    • The incorporation of naphthalene-based compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength, leading to advancements in materials science .

Case Studies

Study FocusFindingsImplications
Antihistaminic ActivityDemonstrated bronchorelaxation in guinea pigsPotential use in asthma treatment
Anticancer ResearchInhibition of breast cancer cell growthDevelopment of novel anticancer therapies
Antibacterial TestingEffective against specific bacterial strainsNew antibiotic development opportunities

Mechanism of Action

The mechanism of action of 3-(METHYLAMINO)NAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(methylamino)naphthalene-2-carboxylic acid hydrochloride with related naphthalene derivatives based on structural features, physicochemical properties, and applications inferred from available evidence:

Compound Substituents Molecular Formula Key Properties Applications References
3-(Methylamino)naphthalene-2-carboxylic acid HCl 3-methylamino, 2-carboxylic acid, HCl C₁₂H₁₂NO₂·HCl (calc.) Hypothesized: Moderate solubility in polar solvents due to ionic HCl; potential bioactive properties. Medicinal chemistry (e.g., enzyme inhibitors). N/A
7-Bromo-3-hydroxy-naphthalene-2-carboxylic acid 7-bromo, 3-hydroxy, 2-carboxylic acid C₁₁H₇BrO₃ Low water solubility; bromine enhances electrophilic reactivity. Intermediate in organic synthesis .
3-(2-Naphthyl)-L-alanine hydrochloride 2-naphthyl, carboxylic acid, HCl C₁₃H₁₃NO₂·HCl High polarity due to amino acid backbone; used in peptide synthesis. Biochemical research (e.g., peptide analogs) .
Alfuzosin Hydrochloride Quinazoline core, tetrahydrofuran, HCl C₁₉H₂₇N₅O₄·HCl High purity (99–101%); used as α₁-adrenergic antagonist. Treatment of benign prostatic hyperplasia .

Key Structural and Functional Differences:

  • Substituent Effects: The methylamino group in the target compound may enhance basicity compared to hydroxyl or bromo substituents in analogs like 7-bromo-3-hydroxy-naphthalene-2-carboxylic acid. This could improve interactions with biological targets (e.g., receptors or enzymes). The carboxylic acid moiety common to all compounds contributes to water solubility and hydrogen-bonding capacity, but the HCl salt in the target compound and 3-(2-naphthyl)-L-alanine hydrochloride increases ionic character, favoring crystalline solid states .
  • Reactivity: Bromine in 7-bromo-3-hydroxy-naphthalene-2-carboxylic acid enables electrophilic substitution reactions, while the methylamino group in the target compound may participate in nucleophilic or coordination chemistry .
  • Biological Relevance :

    • Alfuzosin hydrochloride’s quinazoline core demonstrates the importance of heterocyclic systems in drug design, whereas the naphthalene scaffold in the target compound may offer distinct π-π stacking interactions for binding .

Notes on Limitations and Inferences

  • Direct data on 3-(methylamino)naphthalene-2-carboxylic acid hydrochloride are absent in the provided evidence. Properties and applications are inferred from structural analogs.
  • Further experimental studies (e.g., solubility assays, crystallography) are required to validate hypotheses about its behavior.

Q & A

Q. What are the recommended synthetic routes for 3-(Methylamino)naphthalene-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: Synthesis typically involves functionalizing the naphthalene backbone with methylamino and carboxylic acid groups, followed by hydrochlorination. Key steps include:
  • Amination: Use reductive amination or nucleophilic substitution to introduce the methylamino group at position 3.
  • Carboxylation: Employ Friedel-Crafts acylation or carboxylation under acidic conditions to add the carboxylic acid group at position 2 .
  • Optimization: Adjust temperature (e.g., 60–80°C for amination), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl agent) to maximize yield .
  • Characterization: Confirm intermediates via TLC and final product purity via HPLC (>99%) .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substitution patterns on the naphthalene ring (e.g., methylamino at C3 and carboxylic acid at C2). Compare peaks with reference spectra of analogous naphthalene derivatives .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., M+H+^+ at m/z ~276) and fragmentation patterns to rule out by-products .
  • HPLC: Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>99%) and detect trace impurities from synthesis .

Q. What are the solubility and formulation considerations for in vitro studies?

  • Methodological Answer:
  • Solubility: The hydrochloride salt enhances aqueous solubility. For stock solutions, use DMSO (up to 50 mM) or PBS (pH 7.4) with sonication to disperse aggregates .
  • Stability: Store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis. For working solutions, avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer:
  • Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets (e.g., GPCRs or kinases). Optimize buffer conditions (pH 6.5–7.5) to maintain compound stability .
  • Enzyme Inhibition: Perform kinetic assays (e.g., IC50_{50} determination) with varying substrate concentrations. Control for non-specific binding using scrambled peptide analogs .

Q. How can discrepancies in reported biological activity data be resolved, particularly regarding purity and by-product interference?

  • Methodological Answer:
  • Purity Validation: Re-analyze batches via HPLC-MS to confirm absence of by-products (e.g., unreacted intermediates or degradation products) .
  • Dose-Response Reproducibility: Cross-validate results across multiple assays (e.g., cell viability and enzymatic activity) to rule out assay-specific artifacts .
  • Batch Consistency: Compare data from syntheses using different catalysts (e.g., Pd/C vs. Raney Ni) to identify catalyst-dependent side reactions .

Q. What strategies are effective for assessing stability under varying pH, temperature, and light exposure during storage?

  • Methodological Answer:
  • Forced Degradation Studies:
  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions may hydrolyze the methylamino group .
  • Thermal Stability: Store at 40°C (accelerated conditions) and 25°C (room temperature) for 1–3 months. Use Arrhenius plots to predict shelf life .
  • Light Sensitivity: Expose to UV (254 nm) and visible light. Use amber vials if photodegradation is observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.